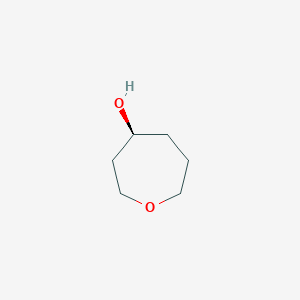
(s)-Oxepan-4-ol
Vue d'ensemble
Description
(s)-Oxepan-4-ol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (s)-Oxepan-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-Oxepan-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications in Organic Chemistry
Oxepanes, including variants like (s)-Oxepan-4-ol, are crucial in synthetic organic chemistry. They have been obtained through iodoetherification of unsaturated alcohols, a process demonstrating the versatility of oxepanes in synthesizing complex molecular structures (Brunel & Rousseau, 1996). Additionally, new synthetic methods for oxepan derivatives involve unique insertions of methyl groups, showcasing the adaptability of oxepan structures in organic synthesis (Kimishima & Nakata, 2008).
Role in the Formation of Cyclic Ethers
(s)-Oxepan-4-ol plays a role in the formation of various cyclic ethers. Studies on the acid-catalyzed rearrangements of related epoxides have shown preferences for cyclic ether formation, with oxepanes being a significant product. This highlights the potential of (s)-Oxepan-4-ol in creating diverse cyclic structures (Coxon, Hartshorn, & Swallow, 1973).
Organocatalytic Applications
Organocatalysis is another area where (s)-Oxepan-4-ol finds applications. The compound has been used in organocatalytic oxa-conjugate addition reactions, providing a pathway for the synthesis of natural products containing highly functionalized oxepanes (Lanier, Kasper, Kim, & Hong, 2014).
Nucleic Acid Research
In the field of nucleic acid research, oxepane nucleic acids (ONAs), which include (s)-Oxepan-4-ol derivatives, have been synthesized and characterized. These ONAs are more resistant to nuclease degradation compared to natural DNA, making them potentially valuable tools for biological studies and insights into alternative genetic systems (Sabatino & Damha, 2007).
Material Science and Polymerization
(s)-Oxepan-4-ol is also relevant in material science, particularly in the polymerization of oxepanes. The compound plays a role in the synthesis of block copolymers, demonstrating its utility in creating diverse polymeric materials (Lundmark, Sjöling, & Albertsson, 1991).
Propriétés
IUPAC Name |
(4S)-oxepan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-6-2-1-4-8-5-3-6/h6-7H,1-5H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVKOKYISGWZPQ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CCOC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-Oxepan-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methoxy-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8241391.png)
![Tert-butyl 4-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8241393.png)


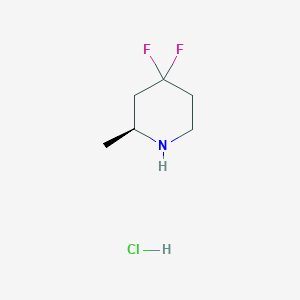
![2-(tert-Butyl)-4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8241425.png)
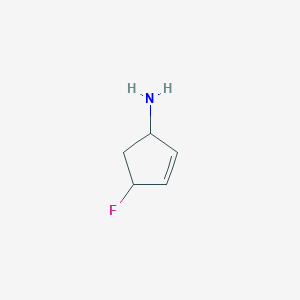

![3-Iodo-7-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B8241465.png)
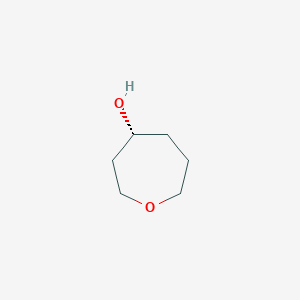
![3,7-Dimethyl-3,7-dihydro-2H-pyrrolo[3,4-f][1,2]thiazepine-6-carboxylic acid 1,1-dioxide](/img/structure/B8241477.png)

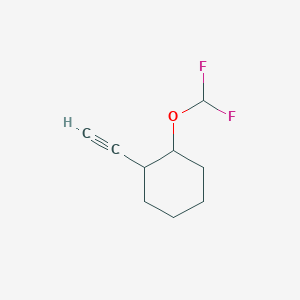
![tert-butyl (6S)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8241495.png)